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Introduction

2-(1-Methylethylidene)-cyclohexanone, with the CAS number 13747-73-4, is an organic
compound belonging to the family of a,B-unsaturated ketones.[1] Its structure consists of a
cyclohexanone ring substituted with an isopropylidene group at the alpha position. This
compound is also known by its synonyms, 2-isopropylidenecyclohexanone and 2-(propan-2-
ylidene)cyclohexanone.[2][3] It typically appears as a colorless to pale yellow liquid and
possesses a distinctive ketone-like odor.[2] While its primary applications are in synthetic
organic chemistry, potentially as a fragrance or flavoring agent, or as an intermediate in the
synthesis of more complex molecules, its biological profile remains largely unexplored.[2] This
technical guide provides a comprehensive overview of its known chemical and physical
properties, a plausible synthetic route, and analytical methodologies.

Chemical and Physical Properties

The majority of the available data on the physicochemical properties of 2-(1-methylethylidene)-
cyclohexanone is derived from computational models, with some experimental data available.
These properties are crucial for its handling, application in synthesis, and for predicting its
behavior in various chemical and biological systems.
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Table 1: Physicochemical Properties of 2-(1-Methylethylidene)-cyclohexanone
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Property Value Unit Source (Method)
Identifiers
CAS Number 13747-73-4 - [4]
Molecular Formula CoH140 - [3114]
Molecular Weight 138.21 g/mol [4]
2-propan-2-
IUPAC Name ylidenecyclohexan-1- - [4]
one
InChl=1S/C9H140/c1
InChl -7(2)8-5-3-4-6- - [3]
9(8)10/h3-6H2,1-2H3
MMTBDIDPDFBJIC-
InChlKey - [3]
UHFFFAOYSA-N
CC(=C1cccecece1=0)
SMILES - [4]
C
Physical Properties
Boiling Point (Normal)  503.88 K [5] (Joback Method)
Melting Point (Normal) 267.43 K [5] (Joback Method)
Water Solubility )
-2.62 mol/I [5] (Crippen Method)
(log10ws)
Octanol/Water
Partition Coefficient 2.4 - [4] (XLogP3)
(logP)
Thermodynamic
Properties
Enthalpy of
T 41.48 kJ/mol [5] (Joback Method)
Vaporization (hvap)
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://hmdb.ca/spectra/nmr_one_d/164586
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Methylethylidene_cyclohexanone
https://hmdb.ca/spectra/nmr_one_d/164586
https://hmdb.ca/spectra/nmr_one_d/164586
https://hmdb.ca/spectra/nmr_one_d/164586
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Methylethylidene_cyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Methylethylidene_cyclohexanone
https://hmdb.ca/spectra/nmr_one_d/164586
https://hmdb.ca/spectra/nmr_one_d/135572
https://hmdb.ca/spectra/nmr_one_d/135572
https://hmdb.ca/spectra/nmr_one_d/135572
https://hmdb.ca/spectra/nmr_one_d/164586
https://hmdb.ca/spectra/nmr_one_d/135572
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Enthalpy of Fusion

8.35 kJ/mol [5] (Joback Method)
(hfus)
Standard Gibbs Free
Energy of Formation -28.62 kJ/mol [5] (Joback Method)

(gf)

Enthalpy of Formation
at Standard -225.89 kJ/mol [5] (Joback Method)
Conditions (hf)

Analytical Properties

Kovats Retention
Index (Standard non- 1099 - [4] (Experimental)

polar)

Synthesis and Experimental Protocols

While a specific, detailed, and published experimental protocol for the synthesis of 2-(1-
methylethylidene)-cyclohexanone is not readily available in the reviewed literature, a plausible
and widely used method for its preparation would be the Wittig reaction. This reaction is a
cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a
ketone or aldehyde with a phosphonium ylide.

Proposed Synthesis via Wittig Reaction

The synthesis of 2-(1-methylethylidene)-cyclohexanone can be envisioned to proceed from
cyclohexane-1,2-dione and isopropylidene triphenylphosphorane (a Wittig reagent).

Reaction Scheme:

Cyclohexane-1,2-dione + Isopropyltriphenylphosphonium bromide --(Base)--> 2-(1-
Methylethylidene)-cyclohexanone + Triphenylphosphine oxide + Salt

Diagram of Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed two-stage synthesis of 2-(1-methylethylidene)-
cyclohexanone using a Wittig reaction.
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Hypothetical Experimental Protocol for Synthesis

Materials:

* Isopropyltriphenylphosphonium bromide

e Dry tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Cyclohexane-1,2-dione

o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous magnesium sulfate (MgSQOa)

e Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:

 Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert
atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and dry
THF. Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in
hexanes dropwise while maintaining the temperature at O °C. The formation of the orange-
red ylide should be observed. Allow the mixture to stir at this temperature for 1 hour.

o Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add a solution of cyclohexane-
1,2-dione in dry THF dropwise. After the addition is complete, allow the reaction mixture to
warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-
layer chromatography (TLC).

o Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous
NHa4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or
ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSOQOea.,
filter, and concentrate under reduced pressure.

 Purification: The crude product can be purified by flash column chromatography on silica gel
using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-
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(1-methylethylidene)-cyclohexanone.

Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

Objective: To determine the purity of the compound and confirm its molecular weight.
 Instrumentation: A gas chromatograph coupled to a mass spectrometer.

e Column: A non-polar capillary column (e.g., DB-5ms).

e Carrier Gas: Helium.

« Injection: Split/splitless injector.

o Temperature Program: A suitable temperature gradient, for example, starting at 50 °C,
holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

o MS Detection: Electron ionization (El) at 70 eV.

o Expected Results: The mass spectrum should show a molecular ion peak (M+*) at m/z = 138,
corresponding to the molecular weight of CoH140.[1] Fragmentation patterns characteristic of
a,B-unsaturated ketones would also be expected.

Infrared (IR) Spectroscopy:

Objective: To identify the key functional groups present in the molecule.
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or in a suitable solvent (e.g.,
CCla).

o Expected Absorptions:

o A strong absorption band around 1680-1700 cm~1 corresponding to the C=0 stretch of the
a,B-unsaturated ketone.
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o A medium absorption band around 1640-1650 cm~1 for the C=C stretch of the
isopropylidene group.

o Strong absorption bands in the range of 2850-3000 cm~* due to C-H stretching of the alkyl
groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the detailed structure of the molecule by observing the chemical
environment of the hydrogen (*H) and carbon (3C) atoms.

e Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
e Solvent: Deuterated chloroform (CDCls).
e 1H NMR (Proton NMR) Expected Signals:

o Two singlets in the region of & 1.8-2.2 ppm, corresponding to the two diastereotopic
methyl groups of the isopropylidene moiety.

o Multiplets in the region of 4 1.5-2.5 ppm for the protons of the cyclohexanone ring. The
protons alpha to the carbonyl group would be expected to be the most deshielded.

e 13C NMR (Carbon-13 NMR) Expected Signals:

o

A signal in the region of d 190-200 ppm for the carbonyl carbon.

[¢]

Signals for the two carbons of the C=C double bond in the olefinic region (& 120-140 ppm).

[¢]

Signals for the methyl carbons of the isopropylidene group in the aliphatic region (& 20-30
ppm).

o

Signals for the methylene carbons of the cyclohexanone ring in the aliphatic region.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding
the biological activity of 2-(1-methylethylidene)-cyclohexanone. There are no published studies
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detailing its effects on biological systems, its mechanism of action, or its involvement in any
signaling pathways. The compound has been reported to be a constituent of Crocus sativus
(saffron), but its function within the plant or any potential pharmacological effects have not been
elucidated.[4]

Given the absence of data on its biological activity, no signaling pathway diagrams can be
provided. Research into the biological effects of this compound could be a potential area for
future investigation, particularly given the known bioactivities of other cyclohexanone
derivatives.

Safety and Handling

As with any chemical compound, 2-(1-methylethylidene)-cyclohexanone should be handled
with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal
protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For
detailed safety information, the Safety Data Sheet (SDS) for this compound should be
consulted.

Conclusion

2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4) is a well-characterized organic
compound from a physicochemical standpoint, with most data originating from computational
methods. Its synthesis is plausibly achieved through standard organic reactions like the Wittig
reaction. However, a critical knowledge gap exists concerning its biological activity. For
researchers in drug discovery and development, this compound represents a largely
unexplored chemical entity. Future studies are warranted to investigate its potential biological
effects and to determine if its a,3-unsaturated ketone moiety, a common feature in bioactive
molecules, confers any interesting pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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